
QM385: A Potent and Selective Chemical Probe
for Sepiapterin Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: QM385

Cat. No.: B2607218 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
QM385 is a highly potent and specific small molecule inhibitor of sepiapterin reductase (SPR),

a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4)

biosynthesis. As an essential cofactor for several key enzymes, including aromatic amino acid

hydroxylases and nitric oxide synthases, BH4 plays a crucial role in various physiological

processes. Dysregulation of BH4 levels has been implicated in a range of diseases, including

immunological disorders, inflammatory conditions, and pain. QM385 has emerged as a

valuable chemical probe to investigate the biological functions of SPR and to explore its

therapeutic potential as a target for drug discovery. This technical guide provides a

comprehensive overview of QM385, including its mechanism of action, quantitative biochemical

and cellular data, pharmacokinetic properties, and detailed experimental protocols.

Data Presentation
Biochemical and Cellular Activity
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Parameter Value Species Assay Type Reference

IC50 (SPR) 1.49 nM Not Specified Biochemical [1]

IC50 (BH4

levels)
35 nM Mouse

Anti-CD3/28-

stimulated

splenocytes

Not explicitly

cited

IC50 (BH4

levels)
74 nM Human

Anti-CD3/28-

stimulated

PBMCs

Not explicitly

cited

In Vivo Pharmacokinetics (Mouse)
Parameter Value

Route of
Administration

Vehicle Reference

Tmax 1 hour Oral

0.5% TWEEN

80/5%

carboxymethyl

cellulose in 0.9%

saline

[2]

T1/2 4 hours Oral

0.5% TWEEN

80/5%

carboxymethyl

cellulose in 0.9%

saline

[2]

In Vivo Efficacy (Mouse Models)
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Model Dosing Regimen Effect Reference

Ovalbumin-induced

airway allergic

inflammation

Oral, 3 days

Markedly reduced

inflammatory T cells

and eosinophils

[3]

House dust mite

(HDM) airway allergic

inflammation

Oral, 3 days

Markedly reduced

inflammatory T cells

and eosinophils

[3]

Collagen antibody-

induced arthritis

(CAIA)

0.3 mg/kg - 3 mg/kg

(p.o.), twice daily for 3

days

Dose-dependent

reduction in pain

hypersensitivity; no

effect on inflammation

[2]

Note: While QM385 is stated to be highly specific, comprehensive public data on its selectivity

against a broad panel of other reductases (e.g., DHFR, AKR1B1) and kinases is not currently

available.

Experimental Protocols
Sepiapterin Reductase (SPR) Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for SPR activity.

Materials:

Recombinant human SPR

QM385

Sepiapterin

NADPH

Potassium phosphate buffer (100 mM, pH 7.4)

DMSO
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96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare a stock solution of QM385 in DMSO. Serially dilute the stock solution in DMSO to

create a range of concentrations.

In a 96-well plate, add the following to each well:

Potassium phosphate buffer

NADPH (final concentration, e.g., 100 µM)

QM385 or DMSO (vehicle control) at various concentrations.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding sepiapterin (final concentration, e.g., 50 µM) to each well.

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds

to the oxidation of NADPH.

Calculate the initial reaction rates and determine the IC50 value of QM385 by plotting the

percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a

dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
This protocol provides a general framework for assessing the engagement of QM385 with SPR

in a cellular context.

Materials:

Cells expressing SPR (e.g., activated T cells, relevant cell line)
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QM385

Complete cell culture medium

PBS (phosphate-buffered saline)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

SDS-PAGE gels and Western blotting reagents

Anti-SPR antibody

Secondary antibody conjugated to HRP

Chemiluminescent substrate

PCR tubes or 96-well PCR plate

Thermal cycler or heating block

Centrifuge

Procedure:

Culture cells to the desired density.

Treat cells with various concentrations of QM385 or vehicle (DMSO) for a specified time

(e.g., 1-2 hours) in complete medium.

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

Aliquot the cell suspension into PCR tubes or a PCR plate.

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler, followed by cooling to room temperature for 3 minutes.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured

protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

Transfer the supernatant to new tubes and determine the protein concentration.

Analyze the samples by SDS-PAGE and Western blotting using an anti-SPR antibody to

detect the amount of soluble SPR at each temperature.

Quantify the band intensities and plot them against the temperature for both vehicle- and

QM385-treated samples to generate melting curves. A shift in the melting curve to a higher

temperature in the presence of QM385 indicates target engagement.

In Vivo Efficacy Study in a Mouse Model of Inflammatory
Arthritis
This protocol is based on the collagen antibody-induced arthritis (CAIA) model.

Materials:

BALB/c mice

Collagen antibody cocktail

Lipopolysaccharide (LPS)

QM385

Vehicle (e.g., 0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline)

Equipment for oral gavage

Calipers for measuring paw thickness

Equipment for assessing pain sensitivity (e.g., von Frey filaments for mechanical allodynia,

radiant heat source for thermal hyperalgesia)

Procedure:
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Induce arthritis in mice by administering a collagen antibody cocktail intravenously or

intraperitoneally on day 0.

On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory

response.

Beginning on a predetermined day post-induction (e.g., day 7), administer QM385 or vehicle

orally at the desired dose(s) (e.g., 0.3, 1, 3 mg/kg) twice daily for a specified duration (e.g., 3

days).

Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with

calipers) and clinical score.

Assess pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, at

baseline and at various time points after treatment.

At the end of the study, mice can be euthanized, and tissues (e.g., paws, plasma) can be

collected for biomarker analysis (e.g., sepiapterin levels to confirm target engagement).

Analyze the data to determine the effect of QM385 on inflammation and pain.
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Caption: The role of Sepiapterin Reductase (SPR) in the de novo and salvage pathways of

Tetrahydrobiopterin (BH4) synthesis and its inhibition by QM385.
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Caption: A stepwise workflow for the comprehensive evaluation of QM385 as a chemical probe

for sepiapterin reductase.
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Caption: The logical progression from identifying the need for an SPR probe to the validation

and application of QM385 in research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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